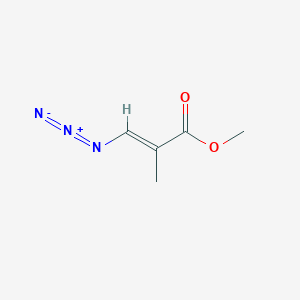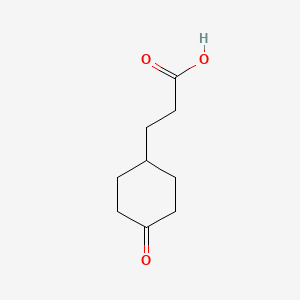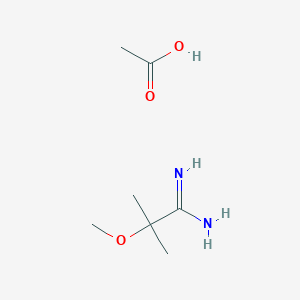
2-Methoxy-2-methylpropanimidamide acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-2-methylpropanimidamide acetate” is a chemical compound with the CAS Number: 2460756-33-4 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 2-methoxy-2-methylpropanimidamide acetate .
Molecular Structure Analysis
The InChI code for “2-Methoxy-2-methylpropanimidamide acetate” is 1S/C5H12N2O.C2H4O2/c1-5(2,8-3)4(6)7;1-2(3)4/h1-3H3, (H3,6,7);1H3, (H,3,4) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Engine Combustion and Emissions Improvement
2-Methoxyethyl acetate (MEA) demonstrates potential as an oxygenated additive for diesel, effectively reducing exhaust smoke and improving engine combustion and emissions. Studies on a single-cylinder DI diesel engine with fuel blends containing MEA reveal a decrease in maximum cylinder pressure, shorter ignition delays, and combustion duration. MEA incorporation significantly reduces smoke, HC, and CO emissions without markedly affecting NOx emissions. Notably, a blend with 15% MEA decreases smoke opacimeter's light absorption coefficient by about 50%, albeit at a 5% power expense, while enhancing the engine's thermal efficiency by approximately 2% (Gong Yanfeng et al., 2007).
Catalyst for Methoxycarbonylation
Palladium complexes, including bis(ditertiarybutylphosphinomethyl)benzene, catalyze the methoxycarbonylation of vinyl acetate, producing high selectivities to methyl acetoxypropanoate esters. This process, contingent on controlled acid concentration, underscores the potential for efficient ester production in chemical manufacturing (A. J. Rucklidge et al., 2005).
Photopolymerization Agent
A novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, designed for nitroxide-mediated photopolymerization (NMP), showcases an innovative approach to photopolymerization. Under UV irradiation, this compound effectively generates alkyl and nitroxide radicals, altering the photophysical or photochemical properties of the chromophore and demonstrating significant efficiency as a photoinitiator. This advancement could influence materials science, specifically in developing new photopolymerization strategies (Y. Guillaneuf et al., 2010).
Neuroprotective Drug Potential
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a potential neuroprotective drug, exhibits promising biodistribution and brain uptake profiles. Positron Emission Tomography (PET) studies in rats reveal significant accumulation in cortical brain areas, suggesting its potential for treating neurological disorders (Meixiang Yu et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
acetic acid;2-methoxy-2-methylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.C2H4O2/c1-5(2,8-3)4(6)7;1-2(3)4/h1-3H3,(H3,6,7);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAAFZCLIIIJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C(=N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropanimidamide acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)
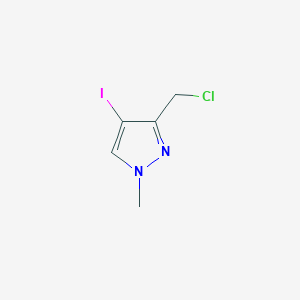
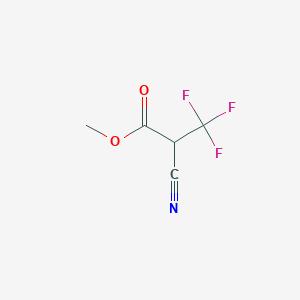
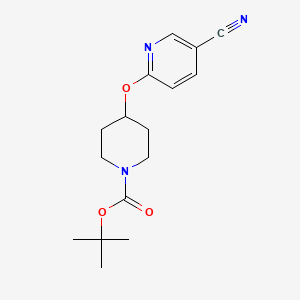
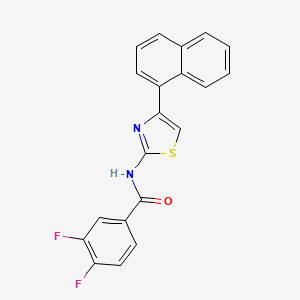
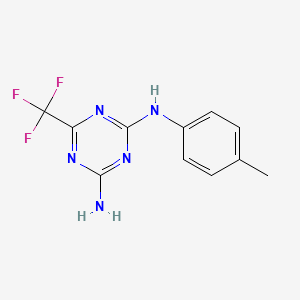
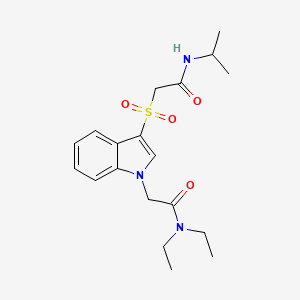
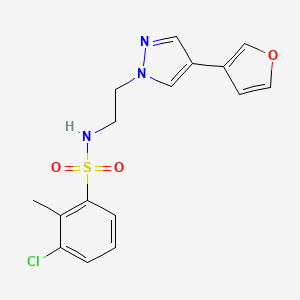
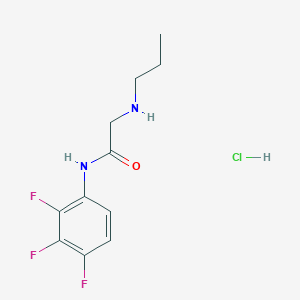
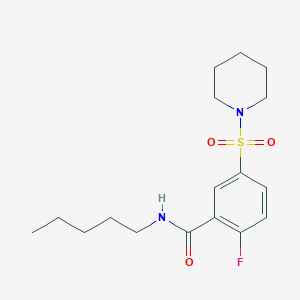

![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)
